molecular formula C20H14N4O2 B055745 Topsentin CAS No. 112515-43-2

Topsentin

Cat. No.: B055745
CAS No.: 112515-43-2
M. Wt: 342.3 g/mol
InChI Key: TVPNFKRGOFJQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topsentin is a bis(indolyl)imidazole alkaloid isolated from marine sponges, particularly from the genus Spongosorites. This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Topsentin can be synthesized through various synthetic routes. One common method involves the condensation of indole derivatives with imidazole under specific conditions. The reaction typically requires a catalyst and proceeds under controlled temperatures to ensure the formation of the bis(indolyl)imidazole structure.

Industrial Production Methods: Industrial production of this compound involves the extraction from marine sponges, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from other marine-derived compounds .

Chemical Reactions Analysis

Types of Reactions: Topsentin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the imidazole ring, potentially altering the compound’s biological properties.

    Substitution: Substitution reactions on the indole rings can lead to the formation of new derivatives with enhanced or modified activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Topsentin has a wide range of applications in scientific research:

Mechanism of Action

Topsentin exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

    Nortopsentin: Another bis(indolyl)imidazole alkaloid with similar biological activities.

    Dragmacidin: A related marine alkaloid with anti-cancer and anti-inflammatory properties.

    Variolin B: A marine-derived compound with notable anti-tumor activity.

Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory and photoprotective activities, making it a promising candidate for therapeutic applications in skin-related disorders and cancer treatment .

Properties

IUPAC Name

(6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPNFKRGOFJQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150087
Record name Topsentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112515-43-2
Record name Topsentin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112515-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Topsentin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112515432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topsentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Topsentin
Reactant of Route 2
Topsentin
Reactant of Route 3
Topsentin
Reactant of Route 4
Topsentin
Reactant of Route 5
Topsentin
Reactant of Route 6
Topsentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.